molecular formula C14H16O3S2 B067693 Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-32-4

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B067693
CAS RN: 172516-32-4
M. Wt: 296.4 g/mol
InChI Key: XJLCKTFJOYQKEL-UHFFFAOYSA-N
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Description

“Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in medicinal chemistry, material science, and as intermediates in organic synthesis .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the classical approaches to substituted thiophenes is based on condensation-like reactions or subsequent functionalization of the thiophene ring . Another approach involves heterocyclization of functionalized alkynes . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents .

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives also act as metal complexing agents .

Development of Insecticides

They are used in the development of insecticides .

properties

IUPAC Name

ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLCKTFJOYQKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381146
Record name ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

CAS RN

172516-32-4
Record name ethyl 4-oxo-3-prop-2-enylsulfanyl-6,7-dihydro-5H-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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